molecular formula C16H22N2O B1245883 Grandisine B

Grandisine B

Cat. No. B1245883
M. Wt: 258.36 g/mol
InChI Key: QVHSEEKPJUZQLM-TZQJONAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandisine B is a natural product found in Elaeocarpus angustifolius and Elaeocarpus grandis with data available.

Scientific Research Applications

Affinity for Human Delta-Opioid Receptor

Grandisine B, an indolizidine alkaloid, has been identified for its affinity for the human delta-opioid receptor. It features a unique combination of isoquinuclidinone and indolizidine groups within one molecule (Carroll et al., 2005).

Synthetic Techniques and Natural Occurrence

Research on grandisine B includes efforts to synthesize it efficiently. A study indicated that grandisine B might not occur naturally but could form as an artefact during the extraction/purification process involving grandisine D (Cuthbertson et al., 2011). Additionally, a methodology to synthesize grandisine B has been developed, highlighting its synthetic accessibility and potential for further studies (Kurasaki et al., 2009).

Application in Drug Delivery Systems

Grandisine B, as part of the grandisine family, may have potential in drug delivery systems. For instance, the encapsulation of grandisin (related to grandisine B) in polymeric nanoparticles is explored for its improved efficacy as an antitumoral drug (Stecanella et al., 2013).

Pharmacological Properties

Grandisine B's pharmacological profile includes studies on its metabolism, interaction with human liver microsomes, and its potential as an anticancer agent. For instance, the metabolism of (-)-grandisin, a closely related compound, has been studied for its potential as a drug candidate, providing insights into the metabolic pathways and interactions of similar compounds (Barth et al., 2015).

properties

Product Name

Grandisine B

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one

InChI

InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1

InChI Key

QVHSEEKPJUZQLM-TZQJONAQSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4

Canonical SMILES

CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4

synonyms

grandisine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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